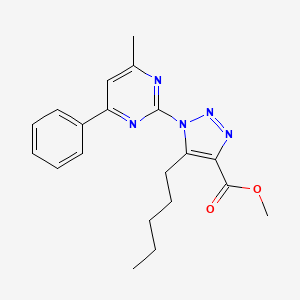

methyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-5-pentyl-1H-1,2,3-triazole-4-carboxylate

説明

特性

IUPAC Name |

methyl 1-(4-methyl-6-phenylpyrimidin-2-yl)-5-pentyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-4-5-7-12-17-18(19(26)27-3)23-24-25(17)20-21-14(2)13-16(22-20)15-10-8-6-9-11-15/h6,8-11,13H,4-5,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNSCMXKNDEDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(N=NN1C2=NC(=CC(=N2)C3=CC=CC=C3)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-5-pentyl-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be summarized by its chemical structure and molecular formula:

- Chemical Name : this compound

- CAS Number : 866040-42-8

- Molecular Formula : C₁₈H₃₁N₅O₂

This structure incorporates a triazole ring which is known for its versatile biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as click chemistry or other condensation reactions. The triazole moiety often enhances the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. In particular, compounds similar to methyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-5-pentyl have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Methyl Triazole Derivative | PC3 (Prostate) | 75.05 | |

| Methyl Triazole Derivative | A375 (Skin) | 21.86 - 40.37 | |

| Cisplatin (Standard) | A375 | 30.11 |

The compound exhibited significant cytotoxicity against the A375 cell line, outperforming standard drugs like cisplatin in some instances.

Neuroprotective Effects

The neuroprotective potential of triazole-containing compounds has also been investigated. For example, related compounds showed promising results in inhibiting neuroinflammation and oxidative stress in neuronal cell models.

Table 2: Neuroprotective Activity

| Compound | Model | IC50 (μM) | Mechanism |

|---|---|---|---|

| Methyl Triazole Derivative | SH-SY5Y Cells | 2.91 ± 0.47 | Inhibition of NO Production |

| Standard Compound | Not Specified | <50 | N/A |

The compound's ability to cross the blood-brain barrier and exert neuroprotective effects makes it a candidate for further research in neurodegenerative diseases.

The mechanisms underlying the biological activity of methyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-5-pentyl include:

- Inhibition of Cancer Cell Proliferation : The compound interferes with cellular pathways that promote cancer cell growth.

- Anti-inflammatory Effects : It modulates inflammatory pathways, particularly through the NF-kB signaling pathway.

- Neuroprotective Mechanisms : The compound reduces oxidative stress and inflammatory responses in neuronal cells.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

-

Case Study on Cancer Treatment :

- A clinical trial involving a series of triazole derivatives demonstrated improved patient outcomes in terms of tumor reduction compared to traditional therapies.

-

Neurodegenerative Disease Models :

- In animal models of Alzheimer's disease, administration of triazole derivatives resulted in significant improvements in cognitive functions and reduced amyloid plaque formation.

類似化合物との比較

Substituent Effects on the Pyrimidine Ring

The pyrimidine ring in the target compound is substituted with a methyl group at position 4 and a phenyl group at position 4. In contrast, methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate () features a trifluoromethyl (-CF₃) group at position 6 and a phenyl group at position 5. Key differences include:

The trifluoromethyl group in ’s compound introduces significant electron-withdrawing effects, which could enhance reactivity in electrophilic substitution reactions or alter binding interactions in biological systems compared to the target compound’s methyl group.

Alkyl Chain Length at Triazole Position 5

The pentyl (C5) chain in the target compound contrasts with the hexyl (C6) chain in the analog. Longer alkyl chains generally increase lipophilicity (logP), impacting solubility and pharmacokinetic properties:

Hexyl chains may improve blood-brain barrier penetration but could reduce aqueous solubility, a trade-off critical for drug design.

Functional Group Variations: Ester vs. Carboximidamide

While the target compound and analog share a methyl carboxylate ester, lists pyrazole-1-carboximidamide derivatives with diverse aryl substituents. Although these are pyrazole-based, the carboximidamide group (-C(=NH)NH₂) contrasts with the triazole-4-carboxylate ester, highlighting:

- Carboxylate Esters : Electroneutral esters improve cell permeability but may require metabolic activation (hydrolysis) for activity.

Crystallographic and Computational Insights

Structural analysis of such compounds relies heavily on tools like SHELXL for refinement () and WinGX/ORTEP for visualization (). For example:

- The target compound’s methyl-phenyl pyrimidine group likely adopts a planar conformation, facilitating crystal packing via aromatic stacking.

- Trifluoromethyl groups (as in ) introduce steric bulk and anisotropic displacement parameters, detectable via SHELXL’s refinement protocols .

Tables for Comparative Analysis

Table 1: Structural and Electronic Comparison

Q & A

Basic: What are the common synthetic routes for methyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-5-pentyl-1H-1,2,3-triazole-4-carboxylate?

The compound is synthesized via palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates, enabling efficient nitroarene/nitroalkene coupling. Key steps include:

- N-Heterocycle formation : Cyclization of nitro precursors with triazole intermediates under Pd catalysis .

- Esterification : Methylation of the carboxylate group using methanol and acid catalysts.

- Purification : Column chromatography or recrystallization to isolate the product. Optimizing reaction time (12–24 hrs) and temperature (80–100°C) improves yields .

Basic: How is the compound structurally characterized?

- X-ray crystallography : Determines precise molecular geometry and confirms substitution patterns on the pyrimidine and triazole rings .

- DFT studies : Validate experimental bond lengths/angles and predict electronic properties (e.g., HOMO-LUMO gaps) .

- Spectroscopy : ¹H/¹³C NMR confirms functional groups, while IR identifies carbonyl (C=O) and C-N stretches .

Basic: What methods are used to monitor reactions involving this compound?

- TLC/HPLC : Track reaction progress and assess purity.

- In-situ NMR : Monitors intermediate formation (e.g., triazole ring closure) .

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Advanced: What mechanistic insights exist for its synthesis?

The Pd-catalyzed pathway involves:

- Nitro reduction : Formic acid derivatives generate CO in situ, reducing nitro groups to amines.

- Cyclization : Amine intermediates undergo intramolecular nucleophilic attack to form the pyrimidine ring.

- Steric effects : Bulky substituents (e.g., pentyl chain) influence regioselectivity during triazole formation .

Advanced: How do computational methods enhance understanding of its properties?

- DFT calculations : Predict reactivity by mapping electrostatic potential surfaces (e.g., nucleophilic/electrophilic sites on the triazole ring) .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Advanced: How does stereochemistry impact its reactivity?

- Crystal packing : Non-covalent interactions (e.g., π-π stacking between phenyl groups) stabilize specific conformations, affecting solubility .

- Chiral centers : Modifications at the triazole C5 position (pentyl chain) may alter catalytic or biological activity .

Advanced: How to resolve contradictions between experimental and computational data?

- Error analysis : Compare XRD bond lengths with DFT-optimized geometries; discrepancies >0.05 Å suggest lattice packing effects .

- Solvent correction : Apply polarizable continuum models (PCM) in DFT to account for solvent interactions absent in XRD .

Advanced: Are there catalytic applications for this compound?

- Ligand design : The pyrimidine-triazole framework can coordinate transition metals (e.g., Pd, Cu) for cross-coupling reactions .

- Catalyst optimization : Substituent tuning (e.g., electron-withdrawing groups on phenyl rings) enhances catalytic turnover .

Advanced: How to design structure-activity relationship (SAR) studies?

- Substituent variation : Replace the pentyl chain with shorter/longer alkyl groups to assess hydrophobicity effects .

- Bioisosteres : Swap the methyl ester with amides or ketones to modulate metabolic stability .

Advanced: What factors govern its thermodynamic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。